molecular formula C15H14N2O2 B2835970 N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide CAS No. 2270918-53-9

N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide

Cat. No.: B2835970
CAS No.: 2270918-53-9
M. Wt: 254.289
InChI Key: JPROCUDUDBALBW-UHFFFAOYSA-N
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Description

The compound “N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine .

Scientific Research Applications

Medicinal Chemistry Applications

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily. One such compound demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, highlighting its potential as a therapeutic agent in oncology (Schroeder et al., 2009).

Synthesis and Chemical Applications

The preparation and reactions of trichloromethyl-substituted pyridine and pyrimidine derivatives, starting from β-keto enamides, have been explored for the synthesis of trichloromethyl-substituted pyridine and pyrimidine N-oxide derivatives. These findings indicate the versatility of β-keto enamides in synthesizing heterocyclic compounds, which could be related to the synthesis pathways of compounds like N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide (Unger et al., 2018).

Pharmacological Activity Studies

N-Propargylic beta-enaminones have been used as intermediates for the synthesis of polysubstituted pyrroles and pyridines, showcasing their utility in creating compounds with potential pharmacological activities (Cacchi et al., 2008).

Molecular Interaction Studies

Studies on the density, viscosity, and ultrasonic velocity of N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions in ethanol have been conducted. These studies reveal insights into molecular interactions, solute-solvent, and solvent–solvent interactions, which are crucial for understanding the behavior of such compounds in solution (Tekade et al., 2015).

Future Directions

The future research directions for “N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide” could involve further studies on its synthesis, characterization, and potential applications. Given the interest in similar compounds for their anti-tubercular and anti-cancer activities , it would be interesting to explore these aspects for “this compound” as well.

Properties

IUPAC Name

N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-3-15(18)17-12-6-9-14(16-10-12)11-4-7-13(19-2)8-5-11/h3-10H,1H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPROCUDUDBALBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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